molecular formula C10H12N2O3S B6629550 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid

1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B6629550
M. Wt: 240.28 g/mol
InChI Key: UPIXQCQGZMGPHK-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid, also known as MTCP, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTCP is a heterocyclic compound that contains a thiazole ring and a pyrrolidine ring.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA synthesis and cell division. 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Studies have also suggested that 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid may have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid is relatively easy to synthesize and has been shown to have low toxicity in normal cells. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid. One area of interest is the development of 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the potential applications of 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid in materials science and agriculture. Further studies are also needed to elucidate the mechanism of action of 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid and its potential side effects.

Synthesis Methods

1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-thiazole-5-carbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with an acid to yield the final product.

Scientific Research Applications

1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.

properties

IUPAC Name

1-(2-methyl-1,3-thiazole-5-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-6-11-5-8(16-6)9(13)12-4-2-3-7(12)10(14)15/h5,7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIXQCQGZMGPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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